molecular formula C30H30O B1141509 2,4,6-Tris(1-phenylethyl)phenol CAS No. 61788-44-1

2,4,6-Tris(1-phenylethyl)phenol

Cat. No.: B1141509
CAS No.: 61788-44-1
M. Wt: 406.56
InChI Key:
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Description

2,4,6-Tris(1-phenylethyl)phenol is an organic compound with the chemical formula C30H30O. It is characterized by its phenyl and hydroxyl functional groups. This compound is known for its applications in various fields, including its use as a stabilizer in polymers, providing enhanced thermal stability and resistance to degradation. Additionally, it exhibits antioxidant properties, making it suitable for use in various industries, including plastics, coatings, and adhesives .

Mechanism of Action

Result of Action

As a phenolic compound, it may have antioxidant properties and could potentially interact with cellular proteins to alter their function .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,4,6-Tris(1-phenylethyl)phenol . Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with its targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,6-Tris(1-phenylethyl)phenol can be synthesized through the oxidation of triphenylethylene phenol. The reaction typically involves the use of an oxidizing agent under controlled conditions to achieve the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale oxidation reactions. The process is optimized to ensure high yield and purity of the final product. Specific details on industrial production methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tris(1-phenylethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Halogenating agents and alkylating agents are often used for substitution reactions.

Major Products Formed

The major products formed from these reactions include quinones, phenolic derivatives, and substituted phenols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,4,6-Tris(1-phenylethyl)phenol has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-Tris(1-methyl-1-phenylethyl)phenol
  • 2,4,6-Tris(α-methylbenzyl)phenol
  • Phenol, styrenated

Uniqueness

2,4,6-Tris(1-phenylethyl)phenol is unique due to its specific molecular structure, which provides enhanced thermal stability and antioxidant properties compared to other similar compounds. Its ability to effectively scavenge free radicals and inhibit oxidation processes makes it particularly valuable in various industrial applications .

Properties

IUPAC Name

2,4,6-tris(1-phenylethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30O/c1-21(24-13-7-4-8-14-24)27-19-28(22(2)25-15-9-5-10-16-25)30(31)29(20-27)23(3)26-17-11-6-12-18-26/h4-23,31H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYLSIPUARIZAHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C2=CC(=C(C(=C2)C(C)C3=CC=CC=C3)O)C(C)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30864819
Record name Phenol, 2,4,6-tris(1-phenylethyl)-
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Molecular Weight

406.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Phenol, 2,4,6-tris(1-phenylethyl)-
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CAS No.

18254-13-2, 61788-44-1
Record name 2,4,6-Tris(1-phenylethyl)phenol
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Record name 2,4,6-Tris(1-phenylethyl)phenol
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Record name Phenol, 2,4,6-tris(1-phenylethyl)-
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Record name Phenol, 2,4,6-tris(1-phenylethyl)-
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Record name Phenol, styrenated
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Record name 2,4,6-tris(1-phenylethyl)phenol
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Record name 2,4,6-TRIS(1-PHENYLETHYL)PHENOL
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Synthesis routes and methods I

Procedure details

A four-neck flask with a dropping funnel, a thermometer, a condenser and a stirrer was charged with 5 g of formic acid, 4 g of 85% phosphoric acid and 28 g of phenol, and was heated up to 110° C. Into the reaction mixture was poured 63 g of styrene through a dropping funnel for 3 hours and stirred for an hour. The reaction mixture consisted of 22% of 2-(α-methylbenzyl)phenol, 12% of 4-(α-methylbenzyl)phenol, and 66% of 2,4-di-(α-methylbenzyl)phenol, when analyzed with a gas chromatography as a % area. 2,6-Di-(α-methylbenzyl)phenol and 2,4,6-tri-(α-methylbenzyl)phenol were not formed. Phosphoric acid and acetic acid were removed by washing with water. The organic layer was distilled under reduced pressure at 0.2 mmHg to give 57 g of 2,4-di-(α-methylbenzyl)phenol.
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63 g
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Synthesis routes and methods II

Procedure details

A suspension of 94 parts of phenol, 208 parts of styrene and 5 parts of ion exchange resin is prepared in a stirred reactor at 80° C. and 1 bar pressure, the mixture being stirred at 700 rpm. The ion exchange resin is a sulfonated styrene/divinylbenzene copolymer resin, which has been dehydrated under reduced pressure for 20 hours at 100° C. before being used; it has a gel structure and its particle size is from 20 to 150 micrometers. The suspension is then stirred constantly in the reactor at 700 rpm. After 10 hours, 4.7 parts of phenol and 10.4 parts of styrene are introduced per hour at 80° C. and 1 bar pressure and correspondingly 15.1 parts per hour of suspension are filtered through a suction line equipped with a metal filter (pore diameter 10 micrometers) and are subjected to fractional distillation. After 100 hours' operation, 248 parts of 4-mono-(α-phenylethyl)-phenol (13% of theory, based on starting material II) of boiling point 182°-189° C./13 millibars, 845 parts (56% of theory, based on starting material II) of 2,4-di-(α-phenylethyl)-phenol of boiling point 231°-235° C./6 millibars and 366 parts (27% of theory, based on starting material II) of 2,4,6-tri-(α-phenylethyl)-phenol of boiling point 260°-268° C./6 millibars are obtained. The conversion is 98%, based on phenol, or 97%, based on starting material II.
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Q & A

Q1: What analytical techniques have been used to identify 2,4,6-Tris(1-phenylethyl)phenol in plant extracts?

A: Gas chromatography-mass spectrometry (GC-MS) has been the primary analytical technique used to identify and characterize this compound in extracts of both Ulva reticulata [] and Eupatorium odoratum. [] This technique separates the various compounds within the extract and then identifies them based on their mass-to-charge ratio, comparing them to known databases like the National Institute of Standards and Technology (NIST) library.

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